

Techniques for dissolving and preparing YK-11 for experiments

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Compound of Interest

Compound Name: YK-11

Cat. No.: B611885

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Application Notes and Protocols for YK-11

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of **YK-11** for experimental use, along with summaries of its chemical properties and mechanism of action.

Chemical and Physical Properties

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) known for its potent anabolic effects.[1][2] It is structurally derived from dihydrotestosterone (DHT).[1] Understanding its physical and chemical properties is critical for proper handling, storage, and preparation.

Property	Value	Reference
CAS Number	1370003-76-1	[3][4]
Molecular Formula	C ₂₅ H ₃₄ O ₆	[4]
Molecular Weight	430.53 g/mol	[4]
Appearance	White to pale yellow solid powder	[5]
Storage Temperature	Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C	[4][6][7]
Stock Solution Storage	Store in aliquots at -20°C (use within 1 month) or -80°C (use within 6 months)	

Solubility Data

YK-11 is poorly soluble in water and requires organic solvents for dissolution. The choice of solvent is critical for ensuring the compound's stability and bioavailability in experimental settings.

Solvent	Solubility	Reference
DMSO	≥ 64 mg/mL (148.65 mM)	[3]
Ethanol	Soluble	[5][8]
PEG400	Soluble	[8]
Methanol	Slightly Soluble	[4][5][6]
Chloroform	Slightly Soluble	[4][5][6]
Water	Insoluble / Very slightly soluble (~0.13 g/L)	[5]

Experimental Protocols

Protocol 1: Preparation of YK-11 Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for use in cell culture experiments.

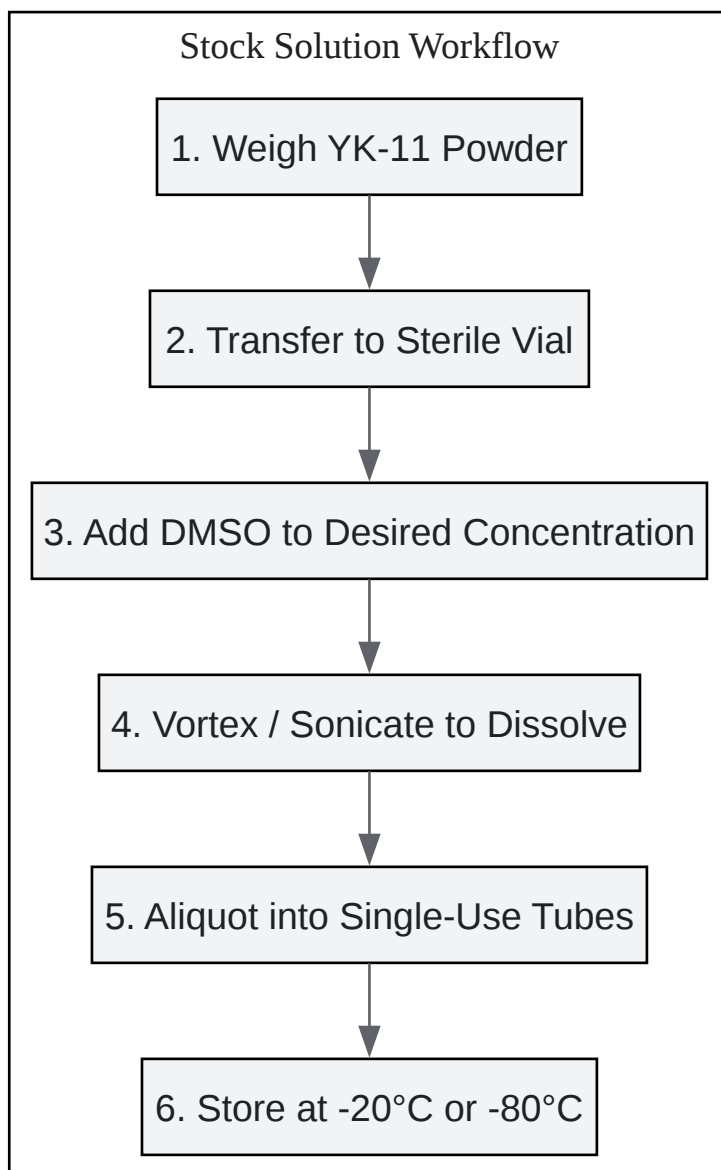
Materials:

- **YK-11** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Calibrated precision balance
- Vortex mixer

Methodology:

- Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
- Weighing: Accurately weigh the desired amount of **YK-11** powder. For example, to prepare a 10 mM stock solution, weigh 4.305 mg of **YK-11**.
- Dissolution:
 - Transfer the weighed **YK-11** powder into a sterile vial.
 - Add the calculated volume of DMSO to achieve the desired concentration. For 4.305 mg of **YK-11**, add 1 mL of DMSO to create a 10 mM stock solution.
 - Vortex the solution thoroughly until the **YK-11** is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if needed.[3]
- Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

- Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles that can degrade the compound.[3]
 - Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]



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Figure 1: Workflow for preparing **YK-11** stock solution.

Protocol 2: Preparation of YK-11 Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.

Materials:

- **YK-11** stock solution (from Protocol 1)
- Appropriate cell culture medium (e.g., DMEM)
- Sterile serological pipettes and pipette tips

Methodology:

- Thaw Stock: Thaw one aliquot of the **YK-11** stock solution at room temperature.
- Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your culture medium.
 - Example: To prepare 10 mL of a 500 nM working solution from a 10 mM stock:
 - Use the formula: $C_1V_1 = C_2V_2$
 - $(10,000,000 \text{ nM}) * V_1 = (500 \text{ nM}) * (10 \text{ mL})$
 - $V_1 = (500 * 10) / 10,000,000 = 0.0005 \text{ mL} = 0.5 \mu\text{L}$
- Serial Dilution (Recommended): To ensure accuracy, especially for low final concentrations, perform a serial dilution.
 - First, dilute the 10 mM stock 1:100 in sterile medium to create an intermediate 100 μM solution.
 - Then, add the appropriate volume of the intermediate solution to your final volume of culture medium.

- Final Dilution: Add the calculated volume of the **YK-11** stock (or intermediate dilution) to the pre-warmed cell culture medium. Mix immediately by gentle inversion or pipetting.
 - Important: The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
- Application: Use the freshly prepared working solution to treat cells immediately.

Protocol 3: Myogenic Differentiation of C2C12 Myoblasts

This protocol is adapted from studies demonstrating **YK-11**'s ability to induce muscle cell differentiation.[\[3\]](#)[\[9\]](#)

Methodology:

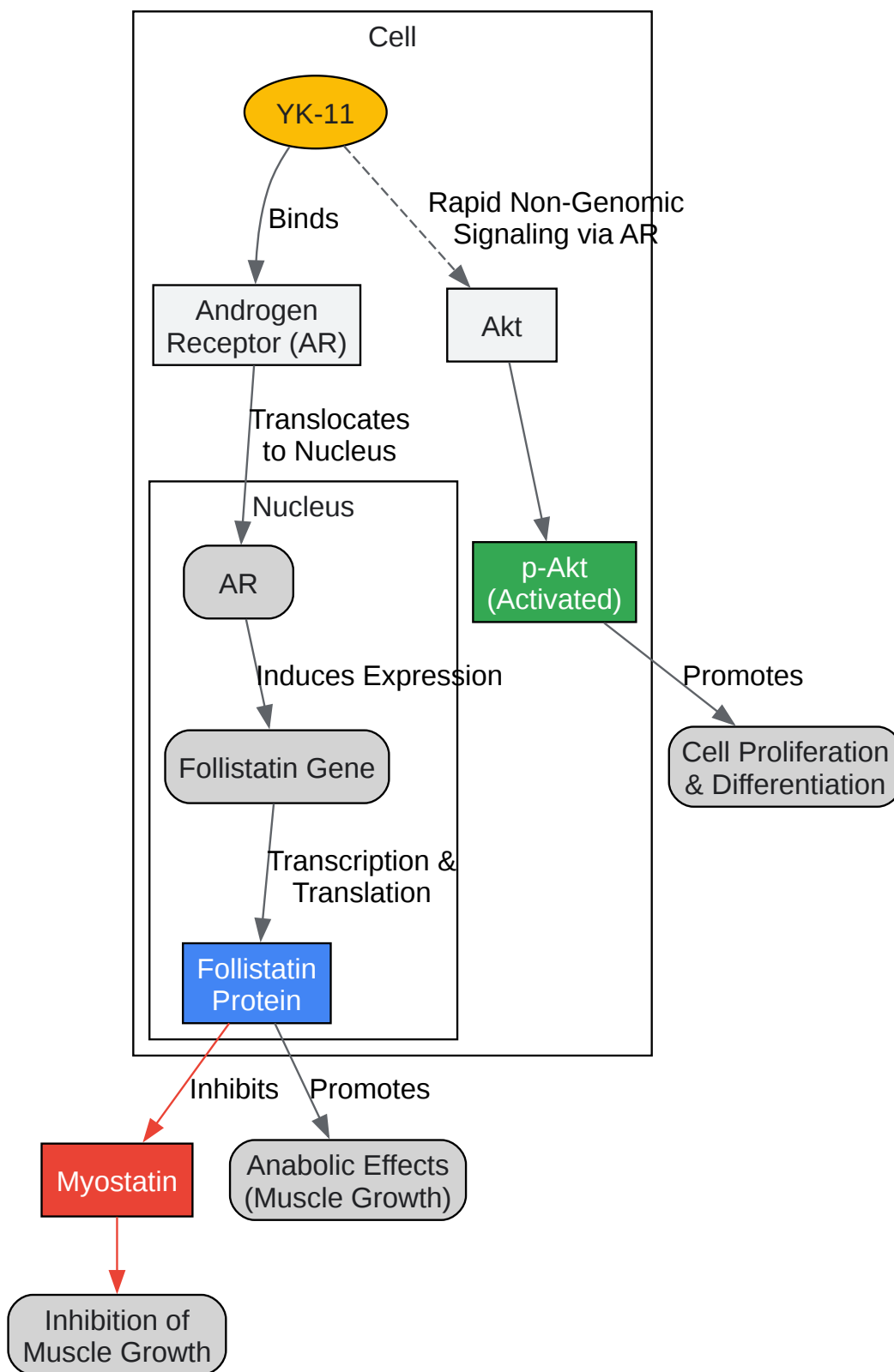
- Cell Seeding: Culture mouse C2C12 myoblasts in growth medium (DMEM supplemented with 10% Fetal Bovine Serum (FBS)) at 37°C and 5% CO₂. Seed cells onto plates and allow them to reach approximately 80-90% confluency.[\[3\]](#)[\[10\]](#)
- Induction of Differentiation:
 - Aspirate the growth medium.
 - Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
 - Switch the medium to a differentiation medium (DMEM supplemented with 2% Horse Serum).[\[3\]](#)[\[10\]](#)
- Treatment:
 - Add **YK-11** (prepared as a working solution in the differentiation medium) to the cells at the desired final concentration (e.g., 500 nM).[\[9\]](#)
 - Include a vehicle control group (differentiation medium with DMSO) and a positive control group (e.g., DHT at 500 nM) if applicable.[\[9\]](#)

- Incubation and Analysis: Incubate the cells for 2-4 days, replacing the medium with a fresh treatment medium daily. Analyze myogenic differentiation by observing myotube formation or by using molecular markers like MyoD, myogenin, or Myosin Heavy Chain (MyHC).[9]

Mechanism of Action: Signaling Pathway

YK-11 exhibits a unique dual mechanism. It acts as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor.[1][7][11]

- Partial AR Agonism: **YK-11** binds to the androgen receptor. However, unlike full agonists like DHT, it does not induce the N-terminus/C-terminus interaction required for full transcriptional activation of all androgen-responsive genes.[1][6] This "gene-selective" activation contributes to its specific anabolic effects.
- Myostatin Inhibition via Follistatin: The primary mechanism for its powerful muscle-building effect is the induction of Follistatin (Fst) expression.[1][9] Follistatin is a natural protein that binds to and inhibits Myostatin, a negative regulator of muscle mass. By increasing follistatin, **YK-11** effectively "removes the brakes" on muscle growth.[11]
- Non-Genomic Signaling: **YK-11** has also been shown to rapidly activate the Akt signaling pathway through a non-genomic action of the AR.[3][12] This pathway is crucial for cell proliferation and differentiation, particularly in osteoblasts (bone cells).[12]



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